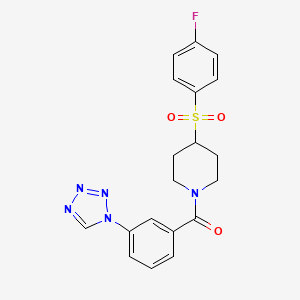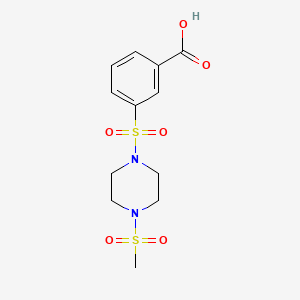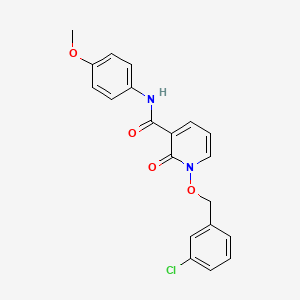![molecular formula C24H23N3O3 B2593858 N-(2,3-dimethylphenyl)-2-(7-ethoxy-5-oxobenzo[b]-1,8-naphthyridin-10(5H)-yl)acetamide CAS No. 894546-82-8](/img/structure/B2593858.png)
N-(2,3-dimethylphenyl)-2-(7-ethoxy-5-oxobenzo[b]-1,8-naphthyridin-10(5H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2-(7-ethoxy-5-oxobenzo[b]-1,8-naphthyridin-10(5H)-yl)acetamide is a useful research compound. Its molecular formula is C24H23N3O3 and its molecular weight is 401.466. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-2-(7-ethoxy-5-oxobenzo[b]-1,8-naphthyridin-10(5H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-2-(7-ethoxy-5-oxobenzo[b]-1,8-naphthyridin-10(5H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Drug Design and Pharmacology
HMS1640O10: has potential applications in drug design and pharmacology due to its structural complexity and chemical properties. The compound’s ability to form stable interactions with biological targets can be exploited in the development of new medications. For instance, its docking and interaction with proteins like Ampicillin-CTX-M-15 suggest its potential role in combating bacterial resistance .
Organic Light-Emitting Diodes (OLEDs)
Derivatives of HMS1640O10 could be used as emissive materials in OLEDs. The compound’s structure allows for the possibility of high stability, lifetime, and luminescence quantum yield, which are crucial for the performance efficiency of OLEDs . This could lead to advancements in display technologies and eco-friendly solid-state lighting.
Supramolecular Chemistry
The compound’s ability to form various intermolecular interactions, including hydrogen bonding and π-ring interactions, makes it a candidate for studying supramolecular assemblies. Such studies can provide insights into the stabilization mechanisms of molecular aggregates, which have implications in material science and nanotechnology .
Quantum Chemistry
HMS1640O10: can be analyzed using quantum chemistry methods to investigate its electronic properties. The compound’s highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions are of particular interest for understanding its reactivity and interactions with other molecules .
Analytical Chemistry
The compound’s unique structure could be utilized in the development of analytical reagents. Its ability to react with various functional groups makes it a versatile tool for detecting and quantifying substances in complex mixtures .
Synthesis of Bioactive Compounds
HMS1640O10: can serve as a building block for synthesizing a range of heterocyclic and bioactive compounds. Its reactivity with different chemical groups can lead to the creation of new molecules with potential therapeutic effects .
Material Science
The compound’s molecular interactions and stability under different conditions make it a subject of interest in material science. It could contribute to the development of new materials with specific mechanical, optical, or thermal properties .
Chemotherapy Research
Given its structural similarity to compounds with known anticancer activities, HMS1640O10 could be explored for its efficacy in chemotherapy. Research in this area could lead to the discovery of new anticancer agents .
作用機序
Target of Action
It is known that 1,8-naphthyridine derivatives have a wide spectrum of biological effects, including anti-inflammatory, antimalarial, antifungal, and antibacterial properties . They have also shown good HIV-1 integrase inhibitor profiles and cytotoxicity .
Mode of Action
They bind with double-stranded DNA (ds-DNA) by intercalating between adjacent base pairs, changing the DNA conformation, and inhibiting DNA duplication or transcription, leading to the suppression of cancer cell growth .
Biochemical Pathways
Given the broad biological activities of 1,8-naphthyridine derivatives, it can be inferred that multiple pathways could be impacted, particularly those related to inflammation, malaria, fungal infections, bacterial infections, and hiv-1 integrase inhibition .
Result of Action
Based on the known activities of 1,8-naphthyridine derivatives, it can be inferred that the compound may have potential effects on cellular processes such as dna replication and transcription, potentially leading to the suppression of cell growth .
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(7-ethoxy-5-oxobenzo[b][1,8]naphthyridin-10-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-4-30-17-10-11-21-19(13-17)23(29)18-8-6-12-25-24(18)27(21)14-22(28)26-20-9-5-7-15(2)16(20)3/h5-13H,4,14H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYVKYMBWXJBDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C3=C(C2=O)C=CC=N3)CC(=O)NC4=CC=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzenesulfonamide](/img/structure/B2593775.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2593776.png)

![6,8-Dibromoimidazo[1,5-a]pyridine](/img/structure/B2593780.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2593781.png)
![(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2593782.png)

![N-(4-(dimethylamino)phenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2593785.png)
![2-(7-Chlorobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole](/img/structure/B2593786.png)




